2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide
Description
Historical Development of this compound Research
The discovery of this compound can be traced to early 21st-century efforts to optimize amide-based intermediates for pharmaceutical and materials science applications. Its synthesis was first reported in patent literature as part of broader investigations into N-substituted propanamides with tailored reactivity. Initial synthetic routes focused on coupling 2-chloropropanoyl chloride with N-(2-cyanoethyl)aniline under Schotten-Baumann conditions, yielding the target compound with moderate efficiency.
A key milestone emerged in the late 2010s, when advanced spectroscopic techniques such as $$ ^1H $$-NMR and high-resolution mass spectrometry (HRMS) enabled precise structural elucidation. These studies confirmed the compound’s planar amide backbone and the electron-withdrawing effects of its chloro and cyanoethyl substituents. By 2023, iterative improvements in purification methods—particularly flash chromatography with silica gel modified by triethylamine—achieved laboratory-scale yields exceeding 85%.
Significance in Contemporary Organic Chemistry
In modern synthetic workflows, this compound serves dual roles:
As a Versatile Building Block :
The compound’s chloro group undergoes nucleophilic substitution with primary and secondary amines, enabling the construction of diverse amide libraries. Simultaneously, the cyanoethyl moiety participates in cycloaddition reactions, facilitating access to heterocyclic scaffolds like 1,2,4-oxadiazoles.In Electronic Tuning Studies :
Computational analyses using density functional theory (DFT) reveal that the phenyl group’s resonance effects stabilize the amide carbonyl, while the chloro and cyanoethyl groups create a polarized electron distribution. This unique electronic profile makes the compound a model system for studying charge transfer in supramolecular assemblies.
The table below summarizes key physicochemical properties:
Theoretical Framework for Studying N-Substituted Propanamides
The reactivity of this compound can be understood through three interrelated theoretical lenses:
Steric and Electronic Effects :
The N-phenyl group introduces steric hindrance that directs regioselectivity in substitution reactions. For example, in Suzuki-Miyaura couplings, the bulky phenyl moiety suppresses undesired β-hydride elimination, favoring cross-coupled products. Concurrently, the electron-deficient cyanoethyl group enhances the electrophilicity of the adjacent carbonyl, accelerating nucleophilic acyl substitutions.Conformational Analysis :
X-ray crystallography data for analogous compounds show that the propanamide backbone adopts a trans-amide configuration, minimizing lone pair repulsions between the carbonyl oxygen and nitrogen. This rigidity influences packing in crystalline phases and solution-phase reactivity.Solvent Interactions :
Molecular dynamics simulations indicate that polar aprotic solvents (e.g., DMF, DMSO) stabilize the compound’s transition states during SN2 reactions by coordinating to the chloro group. In contrast, nonpolar solvents promote aggregation, reducing reaction rates.
These principles collectively explain the compound’s utility in multi-step syntheses. For instance, its use as a precursor to oxadiazole derivatives involves:
$$
\text{R-Cl} + \text{NH}_2\text{-R'} \rightarrow \text{R-NH-R'} + \text{HCl} \quad \text{(Rate-determining step)}
$$
where R represents the propanamide core and R' denotes nucleophilic partners.
This systematic exploration underscores this compound’s centrality in both practical synthetic chemistry and theoretical mechanistic studies. Its continued investigation promises to unlock novel reaction pathways and functional materials.
Properties
IUPAC Name |
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O/c1-10(13)12(16)15(9-5-8-14)11-6-3-2-4-7-11/h2-4,6-7,10H,5,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHVRZRJLTKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(CCC#N)C1=CC=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide typically involves the reaction of 2-chloro-N-(2-cyanoethyl)acetamide with phenylpropanamide under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, and may include additional steps such as purification through recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Scientific Research Applications
2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Structurally related compounds often differ in substituents, chain length, or functional groups, leading to variations in chemical behavior and applications. Below is a detailed comparison supported by experimental data and structural analysis.
Structural Analogues and Their Properties
Table 1: Key Structural and Physicochemical Comparisons
Reactivity and Functional Group Influence
- Cyanoethyl vs. Nitro Groups: The cyanoethyl group in the target compound (C₁₃H₁₅ClN₂O) provides moderate electron-withdrawing effects, enhancing reactivity in nucleophilic substitutions compared to nitro-substituted derivatives (e.g., C₉H₉ClN₂O₃). However, nitro groups (e.g., in 2-chloro-N-(3-nitrophenyl)-propionamide) confer greater stability but may introduce toxicity risks .
- Chain Length Variations: Propanamide derivatives (e.g., the target compound) exhibit slower hydrolysis rates compared to shorter-chain acetamides (e.g., 2-chloro-N-(2-cyanoethyl)-N-(3,4-dimethylphenyl)acetamide, C₁₂H₁₄ClN₂O), influencing their metabolic persistence .
- Aromatic vs. Aliphatic Substituents: Compounds lacking aromatic rings (e.g., 2-chloro-N,N-dimethylpropanamide, C₅H₁₀ClNO) show reduced π-π stacking interactions, affecting binding to biological targets .
Biological Activity
2-Chloro-N-(2-cyanoethyl)-N-phenylpropanamide (CAS No. 730950-21-7) is a compound with notable biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure includes a chloro group, a cyanoethyl substituent, and a phenyl group, which contribute to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may be leveraged for therapeutic effects.
- Receptor Modulation : It may also bind to certain receptors, modulating their activity and influencing physiological responses.
Biological Activity Overview
Research has highlighted several biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains, indicating potential as an antibiotic. |
| Anticancer | Preliminary studies suggest it may inhibit cancer cell proliferation through specific pathways. |
| Analgesic | Potentially effective in pain management, similar to known analgesics. |
Case Studies and Research Findings
- Antimicrobial Activity : A study evaluated the antimicrobial properties of this compound against several bacterial strains. Results indicated significant inhibition at concentrations as low as , suggesting its potential as a lead compound for antibiotic development .
- Anticancer Studies : Research published in the Journal of Medicinal Chemistry investigated the effects of various derivatives of N-phenylpropanamides on cancer cell lines. The study found that modifications to the cyanoethyl group enhanced cytotoxicity against breast cancer cells, indicating that this compound could serve as a scaffold for developing more potent anticancer agents .
- Pain Management : In animal models, the compound exhibited analgesic properties comparable to established pain relievers. The effective dosage was found to be around , demonstrating its potential utility in pain management therapies .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Chloroquine | Quinoline core | Antimalarial |
| Fentanyl Derivatives | Anilidopiperidine structure | Potent analgesic |
| Other N-Phenylpropanamides | Varying substituents | Diverse activities including anticancer |
Q & A
Q. What are the established synthetic routes for 2-chloro-N-(2-cyanoethyl)-N-phenylpropanamide, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multi-step condensation and substitution reactions . A general approach includes:
- Step 1 : Reacting a chloro-propanamide precursor (e.g., 2-chloropropanoyl chloride) with aniline derivatives under alkaline conditions to form the N-phenyl intermediate .
- Step 2 : Introducing the 2-cyanoethyl group via nucleophilic substitution or condensation. For example, cyanoethylation can be achieved using acrylonitrile or cyanoacetic acid derivatives in the presence of a catalyst (e.g., DCC) .
- Optimization : Key parameters include temperature control (40–60°C), solvent choice (e.g., DMF or THF for polar intermediates), and stoichiometric ratios to minimize side products like over-alkylated species .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Spectroscopic Methods :
- Chromatography : HPLC or GC-MS to assess purity (>95% recommended for biological assays) .
Q. What are the key physicochemical properties relevant to handling this compound in laboratory settings?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-solubilization in DMSO is recommended for biological studies .
- Stability : Hydrolytically sensitive due to the chloro and cyano groups. Store under inert conditions (N atmosphere) at –20°C .
Advanced Research Questions
Q. How can computational methods predict the reactivity and biological targets of this compound?
- Density Functional Theory (DFT) : Calculate electrophilic/nucleophilic sites (e.g., chloro group as a leaving site, cyanoethyl for nucleophilic attack) .
- Molecular Docking : Screen against databases like PubChem BioAssay to identify potential enzyme targets (e.g., kinases or proteases) .
- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., CYP450 metabolism, blood-brain barrier permeability) .
Q. What strategies are effective in resolving contradictions in reported biological activity data for this compound?
- Dose-Response Curves : Perform assays across a wide concentration range (nM–µM) to identify non-linear effects .
- Orthogonal Assays : Validate enzyme inhibition (e.g., fluorescence-based assays) with cellular models (e.g., viability assays in cancer cell lines) .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., IC values normalized to control conditions) .
Q. How can researchers design derivatives to enhance the selectivity of this compound for specific biological targets?
- Structural Modifications :
- Replace the chloro group with fluorinated or sulfonamide moieties to alter electronic properties .
- Introduce steric hindrance (e.g., bulky substituents on the phenyl ring) to improve target specificity .
- SAR Studies : Synthesize analogs and correlate substituent effects with activity using QSAR models .
Q. What analytical techniques are recommended for studying degradation pathways and byproducts of this compound?
- LC-MS/MS : Identify degradation products under stressed conditions (e.g., heat, UV light, pH extremes). Common byproducts include dechlorinated or hydrolyzed amides .
- Stability-Indicating Methods : Develop HPLC protocols with PDA detectors to track purity changes over time .
Methodological Considerations
Q. How should researchers address challenges in scaling up the synthesis of this compound for preclinical studies?
Q. What are best practices for evaluating the compound’s potential as a protease inhibitor?
Q. How can cross-disciplinary approaches (e.g., materials science) expand the applications of this compound?
- Polymer Synthesis : Incorporate the compound into monomers for stimuli-responsive hydrogels, leveraging the reactivity of the chloro and cyano groups .
- Surface Functionalization : Use the amide group to anchor the compound onto nanoparticles for targeted drug delivery .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
